

A Comprehensive Technical Guide to D-Lactose Monohydrate: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is a critical excipient in the pharmaceutical industry and a key component in many food products. Its physical and chemical properties significantly influence manufacturing processes, formulation stability, and product performance. This technical guide provides an in-depth overview of the core chemical and physical characteristics of **D-Lactose monohydrate**, complete with detailed experimental protocols and visual representations of its metabolic pathway.

Chemical and Physical Properties

D-Lactose monohydrate is a white, crystalline powder with a slightly sweet taste[1][2]. It is a reducing sugar, a characteristic attributed to the hemiacetal group in its glucose unit[3].

Table 1: General Chemical Properties of D-Lactose Monohydrate



Property	Value	References
Chemical Formula	C12H22O11·H2O	[1][4]
Molar Mass	360.31 g/mol	[4][5][6]
IUPAC Name	(2R,3R,4S,5R,6S)-2- (hydroxymethyl)-6- [(2R,3S,4R,5R,6S)-4,5,6- trihydroxy-2- (hydroxymethyl)oxan-3- yl]oxyoxane-3,4,5-triol;hydrate	[7]
CAS Number	64044-51-5	[2][5]
рКа	12.39 ± 0.20 (Predicted)	[8]

Table 2: Physical Properties of D-Lactose Monohydrate

Property	Value	References
Melting Point	~215 °C (decomposes)	[1][5]
Density	1.525 g/cm ³	[1][5]
Specific Rotation [α]D ²⁰	+54.4° to +55.9° (c=10 in H_2O , after mutarotation)	[9][10][11]
Water Solubility	161 g/L at 20 °C	[12][13]
Solubility in other solvents	Very slightly soluble in ethanol; Insoluble in chloroform and ether	[5][14]
Appearance	White to off-white crystalline powder	[1][2][14]
Crystal System	Monoclinic	[15]

Experimental Protocols Determination of Water Content by Karl Fischer Titration



This method is used to determine the water content in **D-Lactose monohydrate**.

Procedure:[16][17]

• Apparatus: Use a calibrated Karl Fischer titrator.

• Reagent Preparation: Use a suitable Karl Fischer reagent with a known water equivalence

factor (F), typically in mg/mL.

• Titration Vessel Preparation: Add approximately 30 mL of anhydrous methanol to the titration

vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any

residual water.

• Sample Preparation: Accurately weigh approximately 0.1 to 0.3 g of the **D-Lactose**

monohydrate sample.

• Titration: Quickly transfer the weighed sample to the titration vessel. Stir the solution for a

minimum of 180 seconds to ensure complete dissolution. Titrate the sample with the Karl

Fischer reagent to the electrometric endpoint.

Calculation: Calculate the percentage of water using the formula:

Where:

V = volume of Karl Fischer reagent consumed in mL

F = water equivalence factor of the reagent in mg/mL

• W = weight of the sample in g

Measurement of Specific Optical Rotation

This procedure determines the specific rotation of **D-Lactose monohydrate**, which is a

characteristic property.

Procedure:[9][10][18]

Apparatus: Use a calibrated polarimeter.



• Sample Preparation:

- Accurately weigh approximately 10 g of D-Lactose monohydrate.
- Dissolve the sample in 80 mL of water by heating to 50 °C.
- Allow the solution to cool to room temperature.
- Add 0.2 mL of 6 M ammonium hydroxide to accelerate mutarotation.
- Allow the solution to stand for 30 minutes.
- Dilute the solution to exactly 100 mL with water in a volumetric flask.

· Measurement:

- Rinse the polarimeter tube with the prepared solution and then fill it, ensuring no air bubbles are present.
- Place the tube in the polarimeter and measure the optical rotation at a wavelength of 589.3 nm (sodium D-line) and a temperature of 20 °C.
- Calculation: Calculate the specific rotation using the formula:

Where:

- $[\alpha]D^{20}$ = specific rotation
- α = observed rotation in degrees
- I = path length of the polarimeter tube in decimeters
- \circ c = concentration of the solution in g/100 mL

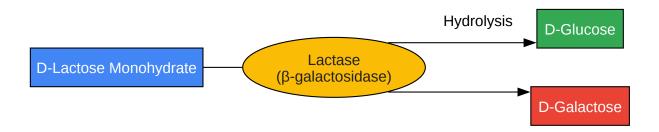
Signaling Pathways and Metabolic Fate

D-Lactose monohydrate itself is not directly involved in intracellular signaling pathways. Its biological significance lies in its hydrolysis into glucose and galactose, which then enter cellular metabolism.



Hydrolysis of Lactose

Lactose is hydrolyzed by the enzyme lactase (β -galactosidase) into its constituent monosaccharides, D-glucose and D-galactose. This process is a prerequisite for their absorption in the small intestine.



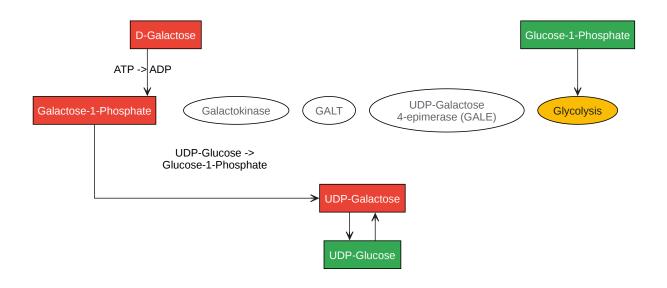
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Hydrolysis of **D-Lactose Monohydrate** by Lactase

Leloir Pathway for Galactose Metabolism

Once absorbed, galactose is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis[3][19][20][21].





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The Leloir Pathway for Galactose Metabolism

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of **D-Lactose monohydrate**, crucial for its application in research, drug development, and manufacturing. The provided experimental protocols offer a foundation for quality control and characterization, while the metabolic pathway diagrams illustrate its biological fate. A thorough understanding of these properties is paramount for optimizing its use and ensuring product quality and efficacy.

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